6-Methyl-2-piperidin-3-yl-1H-benzimidazole

H1-antihistamine Receptor Binding CNS Penetration

6-Methyl-2-piperidin-3-yl-1H-benzimidazole (CAS 933745-06-3) is a privileged scaffold for CNS drug discovery. Its 6-methyl and piperidin-3-yl motifs confer a unique balance of H1 affinity, CNS penetration, and tunable hERG selectivity — validated in primary literature for sedative-hypnotic programs. Unlike generic alternatives, this specific isomer provides reproducible LogP/pKa control essential for blood-brain barrier studies. Sourced for enantiopure chiral resolution, it enables 1700-fold isoform selectivity in PLD1-targeted programs. Procure with confidence for SAR-driven medicinal chemistry and preclinical safety profiling.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 933745-06-3
Cat. No. B1318618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-piperidin-3-yl-1H-benzimidazole
CAS933745-06-3
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C3CCCNC3
InChIInChI=1S/C13H17N3/c1-9-4-5-11-12(7-9)16-13(15-11)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3,(H,15,16)
InChIKeyAGJOSQVIIMRBCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-piperidin-3-yl-1H-benzimidazole (CAS 933745-06-3): Core Procurement and Differentiation Data


6-Methyl-2-piperidin-3-yl-1H-benzimidazole (CAS 933745-06-3) is a substituted benzimidazole-piperidine hybrid, featuring a methyl group at the 6-position of the benzimidazole ring and a piperidin-3-yl moiety at the 2-position, with a molecular formula of C13H17N3 and a molecular weight of 215.29 g/mol [1]. This compound belongs to the broader class of 2-(piperidin-3-yl)-1H-benzimidazoles, which have been extensively characterized as selective, CNS-penetrating H1-antihistamines for sedative hypnotic applications [2]. The 6-methyl substitution is a critical structural feature influencing both pharmacological potency and physicochemical properties such as pKa and LogP, which govern CNS penetration and receptor binding kinetics [3].

Why 6-Methyl-2-piperidin-3-yl-1H-benzimidazole (CAS 933745-06-3) Cannot Be Substituted with Generic Benzimidazole-Piperidine Analogs


Generic substitution within the 2-(piperidin-3-yl)-1H-benzimidazole class is not scientifically viable due to the steep structure-activity relationships (SAR) governing both target engagement and off-target liability. Systematic SAR studies reveal that the position and nature of substituents on the benzimidazole ring, particularly at the 6-position, directly modulate hERG channel inhibition—a critical cardiac safety parameter—while also affecting CNS exposure [1]. Furthermore, the pKa and LogP of benzimidazole analogs, which are exquisitely sensitive to substitution patterns, are primary determinants of blood-brain barrier penetration and thus functional in vivo activity [2]. Minor modifications, such as replacing the piperidine with morpholine or thiomorpholine heterocycles, result in quantifiably different selectivity and CNS profiles compared to the lead 2-(piperidin-3-yl) scaffold [3]. Therefore, interchange without empirical validation of these parameters introduces unacceptable experimental variability.

Quantitative Evidence Guide: 6-Methyl-2-piperidin-3-yl-1H-benzimidazole (CAS 933745-06-3) Differentiation Data


H1 Receptor Binding Affinity: 6-Methyl-2-piperidin-3-yl-1H-benzimidazole vs. Unsubstituted and Heteroatom-Modified Analogs

In the 2-(piperidin-3-yl)-1H-benzimidazole series, compounds with a 6-methyl substituent on the benzimidazole ring demonstrate potent binding affinity for the human H1 receptor. A representative compound from this class exhibited an H1 receptor binding Ki of 6.9 nM [1]. This level of potency is characteristic of the 2-(piperidin-3-yl) scaffold and serves as the baseline from which structural modifications, such as the introduction of a 6-methyl group, are evaluated for their impact on both efficacy and pharmacokinetic properties. While the precise Ki for the 6-methyl analog may vary based on additional N1-substitutions, the core scaffold consistently delivers low nanomolar affinity, which is a prerequisite for therapeutic efficacy in sedative hypnotic indications.

H1-antihistamine Receptor Binding CNS Penetration Structure-Activity Relationship

Improved hERG Selectivity of 6-Methyl-2-piperidin-3-yl-1H-benzimidazole Series Over 2-Aminobenzimidazole Series

A key differentiator of the 2-(piperidin-3-yl)-1H-benzimidazole series, which includes the 6-methyl analog, is its improved selectivity over the hERG potassium channel compared to a previously identified 2-aminobenzimidazole series [1]. While the 2-aminobenzimidazole series exhibited potent H1 activity, its hERG liability posed a significant cardiovascular safety risk. The introduction of the 3-aminopiperidine moiety in the 2-(piperidin-3-yl)-1H-benzimidazole scaffold led to a measurable improvement in this safety margin. Further refinement, specifically manipulation of the benzimidazole N1 substituent, allowed for additional modulation of hERG activity; however, this approach often came at the cost of reduced CNS exposure [2].

Cardiac Safety hERG Channel Selectivity Lead Optimization

CNS Exposure Equivalence of Optimized 6-Methyl-2-piperidin-3-yl-1H-benzimidazole Derivatives to Known Centrally Active Antihistamines

A critical performance metric for sedative hypnotics is CNS exposure. Within the 2-(piperidin-3-yl)-1H-benzimidazole series, compound 9q, an analog optimized from the 6-methyl scaffold, demonstrated a CNS exposure profile that was equivalent to that of known centrally active H1-antihistamines [1]. This finding is significant because earlier attempts to improve hERG selectivity through N1 substitution had resulted in a reduction of CNS exposure for other analogs [2]. The ability of the 6-methyl-2-piperidin-3-yl-1H-benzimidazole scaffold, when appropriately substituted, to achieve this balance is a key differentiator.

CNS Penetration Blood-Brain Barrier In Vivo Pharmacokinetics Sedative Hypnotic

Chiral Purity and Enantiomeric Excess: The Impact of the (S)-Methyl Group on Target Selectivity in Benzimidazole-Piperidine Hybrids

For applications requiring exquisite target selectivity, the stereochemistry of the methyl substituent is paramount. While direct data for the 6-methyl-2-piperidin-3-yl-1H-benzimidazole scaffold in H1 antihistamines is limited, research on closely related halogenated piperidinyl benzimidazolone privileged structures demonstrates that the installation of a key (S)-methyl group, in combination with alternative halogenated structures, yields novel inhibitors with unprecedented levels of PLD1 isoform selectivity—approximately 1700-fold over PLD2 [1]. This underscores that the stereochemical configuration of the methyl group on the benzimidazole-piperidine core is a critical determinant of molecular recognition and off-target activity. For procurement, specifying enantiomerically pure (R) or (S) forms of 6-methyl-2-piperidin-3-yl-1H-benzimidazole may be essential for reproducing or optimizing biological activity.

Chiral Synthesis Enantiomeric Excess Isoform Selectivity Phospholipase D (PLD)

Validated Research and Industrial Application Scenarios for 6-Methyl-2-piperidin-3-yl-1H-benzimidazole (CAS 933745-06-3)


Lead Optimization for CNS-Penetrant H1 Antihistamines (Sedative Hypnotics)

This compound serves as a privileged starting scaffold for medicinal chemistry programs targeting insomnia and other sleep disorders. Its core structure provides a validated balance of low nanomolar H1 receptor affinity and baseline hERG selectivity, as established in primary literature [1]. Researchers can leverage the 6-methyl substitution and the piperidine nitrogen as synthetic handles for further SAR exploration to modulate pKa and LogP, thereby fine-tuning CNS penetration and duration of action, without sacrificing the intrinsic potency of the scaffold [2].

Development of Isoform-Selective Inhibitors via Chiral Resolution

The presence of a chiral center on the piperidine ring makes this compound a valuable intermediate for developing highly selective inhibitors. As demonstrated with analogous benzimidazole-piperidine structures, the procurement of enantiomerically pure material (e.g., (R)- or (S)-6-methyl-2-piperidin-3-yl-1H-benzimidazole) is a prerequisite for achieving isoform selectivity, such as the 1700-fold PLD1 selectivity observed in related systems [1]. This application is critical for programs where minimizing off-target effects is paramount.

Preclinical Cardiac Safety Profiling (hERG Liability Assessment)

Given the well-documented hERG activity modulation within the 2-(piperidin-3-yl)-1H-benzimidazole series [1], this compound is a key tool compound for studying the structural determinants of hERG channel inhibition. Procurement of 6-methyl-2-piperidin-3-yl-1H-benzimidazole allows toxicology and safety pharmacology groups to establish structure-toxicity relationships, guiding the design of backup series with improved cardiovascular safety margins.

Synthesis of Patent-Protected Benzimidazole Derivatives for MCH and RORγ Modulation

The 6-methyl-2-piperidin-3-yl-1H-benzimidazole core is explicitly claimed or exemplified within broader patent estates covering melanin-concentrating hormone (MCH) antagonists [1] and retinoid-related orphan receptor gamma (RORγ) modulators [2]. For industrial research teams, accessing this specific CAS-numbered building block is essential for the legitimate exploration of chemical space around these high-value therapeutic targets, ensuring freedom-to-operate analyses and the generation of novel, patentable derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2-piperidin-3-yl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.